Dansyl-L-leucine cyclohexylammonium salt
Description
Infrared Spectroscopy
Key IR absorption bands (KBr pellet, cm⁻¹):
Raman Spectroscopy
Prominent Raman shifts (50–3100 cm⁻¹):
Electronic Absorption
The dansyl chromophore absorbs at λₘₐₓ = 342 nm (ε = 4.3 × 10³ M⁻¹cm⁻¹) in ethanol, attributed to π→π* transitions of the naphthalene system . A weaker band at 252 nm arises from naphthalene’s Lₐ transition .
Tautomeric and Ion Pairing Behavior in Solid/Solution States
In solution (polar solvents like DMSO or water), the compound exists as a zwitterionic ion pair : the deprotonated carboxylate of dansyl-L-leucine interacts electrostatically with the protonated cyclohexylammonium cation . Solid-state NMR confirms no tautomerism in the sulfonamide group (N–H signal at δ = 8.2 ppm) .
In nonpolar solvents (e.g., chloroform), aggregation occurs via hydrogen bonding between sulfonamide N–H and carboxylate O atoms, forming dimers with association constants (Kₐ) of 1.2 × 10³ M⁻¹ . Differential scanning calorimetry (DSC) shows a single endothermic peak at 126°C , corresponding to the dissociation of ion pairs without decomposition .
| State | Key Interactions | Technique |
|---|---|---|
| Solid | N–H···O=S, π-π stacking | X-ray diffraction |
| Solution | Electrostatic ion pairing | NMR, UV-Vis |
| Nonpolar medium | Hydrogen-bonded dimers | FTIR, DSC |
Structure
2D Structure
Properties
IUPAC Name |
cyclohexanamine;(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S.C6H13N/c1-12(2)11-15(18(21)22)19-25(23,24)17-10-6-7-13-14(17)8-5-9-16(13)20(3)4;7-6-4-2-1-3-5-6/h5-10,12,15,19H,11H2,1-4H3,(H,21,22);6H,1-5,7H2/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKWMTLYBLHMGU-RSAXXLAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30195579 | |
| Record name | N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-leucine, compound with cyclohexylamine (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30195579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42954-58-5 | |
| Record name | L-Leucine, N-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-, compd. with cyclohexanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42954-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-leucine, compound with cyclohexylamine (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042954585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-leucine, compound with cyclohexylamine (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30195579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[[5-(dimethylamino)-1-naphthyl]sulphonyl]-L-leucine, compound with cyclohexylamine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.908 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Preparation Approach
The preparation of Dansyl-L-leucine cyclohexylammonium salt typically involves dissolving the compound in appropriate solvents to form a clear solution. The key considerations include solvent choice, temperature control, and stepwise mixing to ensure solubility and stability.
Stock Solution Preparation : The compound is first dissolved in dimethyl sulfoxide (DMSO) to create a master stock solution. This step requires careful measurement of the compound mass and DMSO volume to achieve the desired concentration, often around 10 mM for research purposes.
Stepwise Solvent Addition : After preparing the DMSO master liquid, solvents such as polyethylene glycol 300 (PEG300), Tween 80, distilled water (ddH2O), or corn oil are added sequentially. Each addition requires thorough mixing and clarification before proceeding to the next solvent to avoid precipitation or cloudiness.
Solubilization Aids : Physical methods like vortexing, ultrasonic bath treatment, or gentle heating (e.g., 37°C water bath) are employed to enhance solubility and ensure a homogeneous solution.
Storage Conditions : Prepared solutions should be aliquoted to avoid repeated freeze-thaw cycles. Storage at -80°C is recommended for up to 6 months, while storage at -20°C is suitable for shorter durations (up to 1 month).
Detailed Stepwise Preparation Protocol
| Step | Procedure Description | Notes |
|---|---|---|
| 1 | Weigh the required amount of this compound accurately. | Use an analytical balance for precision. |
| 2 | Dissolve the compound in a measured volume of DMSO to prepare the master stock solution. | Concentration typically around 10 mM; ensure complete dissolution. |
| 3 | Add PEG300 to the DMSO solution slowly while mixing. | Confirm solution clarity before next step. |
| 4 | Add Tween 80 gradually with mixing and clarification. | Tween 80 acts as a surfactant to stabilize the solution. |
| 5 | Add distilled water (ddH2O) last, mixing thoroughly to ensure homogeneity. | Final solution should be clear and free of particulates. |
| 6 | Alternatively, for in vivo formulations, corn oil can be used instead of PEG300 and Tween 80. | Follow the same stepwise addition and mixing protocol. |
| 7 | Store aliquots at recommended temperatures to maintain stability. | Avoid repeated freeze-thaw cycles to prevent degradation. |
Solubility and Stability Considerations
Solubility : this compound exhibits limited solubility in aqueous media but dissolves well in DMSO and certain organic solvents. Heating and ultrasonic agitation improve solubility.
Stability : The compound is stable when stored at low temperatures (-20°C to -80°C). Avoid prolonged exposure to room temperature or repeated freeze-thaw cycles.
Physical Appearance : The final solution should be clear. Any turbidity indicates incomplete dissolution or potential precipitation, requiring further mixing or adjustment of solvent ratios.
Research Findings on Preparation Impact
The stepwise solvent addition method ensures that the compound remains in solution without forming precipitates, which is critical for reproducible experimental results, especially in biological assays or chromatographic separations.
Physical aids such as ultrasonic baths and controlled heating facilitate dissolution without chemical degradation, preserving the compound's integrity.
Proper storage and aliquoting prevent loss of activity and maintain consistent concentration over time, which is essential for longitudinal studies.
Summary Table of Preparation Parameters
| Parameter | Recommended Condition | Purpose/Effect |
|---|---|---|
| Solvent for stock | DMSO | High solubility, stable stock solution |
| Co-solvents | PEG300, Tween 80, ddH2O or corn oil | Facilitate in vivo formulation, improve miscibility |
| Temperature for dissolution | Up to 37°C (water bath) | Enhance solubility without degradation |
| Physical agitation | Vortex, ultrasonic bath | Aid dissolution and clarity |
| Storage temperature | -80°C (up to 6 months), -20°C (up to 1 month) | Maintain stability and prevent degradation |
| Solution clarity | Clear, no turbidity | Indicates proper dissolution |
Additional Notes
The preparation protocol must be adapted based on the intended application, e.g., in vitro assays versus in vivo formulations, where solvent toxicity and biocompatibility are critical.
The purity and batch-specific solubility limits should be confirmed prior to large-scale preparation to avoid solubility issues.
It is advisable to prepare fresh working solutions from the stock aliquots to ensure experimental consistency.
Chemical Reactions Analysis
Types of Reactions
Dansyl-L-leucine cyclohexylammonium salt undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones
Reduction: Reduction of the sulfonyl group to a thiol group
Substitution: Nucleophilic substitution reactions at the sulfonyl group
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Thiols
Substitution Products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Dansyl-L-leucine cyclohexylammonium salt is extensively used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe in chromatography and spectroscopy
Biology: Employed in the study of protein-ligand interactions and enzyme kinetics
Medicine: Utilized in diagnostic assays and imaging techniques
Industry: Applied in the development of fluorescent dyes and markers for various industrial processes
Mechanism of Action
The mechanism of action of Dansyl-L-leucine cyclohexylammonium salt involves its ability to fluoresce upon excitation with ultraviolet light. The compound absorbs light at a specific wavelength and emits light at a longer wavelength, making it useful for detecting and quantifying biological molecules. The molecular targets and pathways involved include:
Protein Binding: this compound binds to proteins, altering their fluorescence properties
Enzyme Interaction: Acts as a substrate or inhibitor in enzyme assays, providing insights into enzyme activity and function
Comparison with Similar Compounds
Research Implications and Limitations
- Structural Insights : X-ray crystallography (e.g., ) reveals that cyclohexylammonium salts often form hydrogen-bonded networks, influencing their crystallinity and stability .
- Contradictions and Gaps : While highlights antiplatelet activity in a xanthine-derived cyclohexylammonium salt, direct comparisons with dansyl analogues are absent in the literature provided. Further studies are needed to explore cross-functional applications.
Q & A
Basic: What spectroscopic and chromatographic methods are recommended for characterizing Dansyl-L-leucine cyclohexylammonium salt in research?
Answer:
- UV-Vis and Fluorescence Spectroscopy : The dansyl group exhibits strong fluorescence (excitation ~330–350 nm, emission ~500–550 nm), enabling quantification and tracking in enzymatic assays or binding studies. Ensure solvent compatibility (e.g., methanol or aqueous buffers) to avoid quenching .
- HPLC with Cyclodextrin Phases : Use beta-cyclodextrin stationary phases (e.g., ChiraDex®) with mobile phases containing 80:20 methanol-water. Adjust ionic strength (e.g., 10 mM ammonium acetate) to resolve ion-pair enantiomers and minimize peak splitting caused by counterion interactions .
- NMR for Purity Assessment : Analyze -NMR in DO to detect cyclohexylammonium counterion peaks (δ ~1.0–2.0 ppm) and dansyl aromatic signals (δ ~8.5 ppm). Impurities from hydrolysis (e.g., free dansyl leucine) appear as distinct resonances .
Basic: How should researchers handle and store this compound to ensure stability?
Answer:
- Storage : Store at –20°C in airtight, light-protected containers. The compound is hygroscopic; equilibrate to room temperature before opening to avoid moisture absorption .
- Handling : Use gloves and lab coats to prevent skin contact. Work in a fume hood if dry powder is handled, as airborne particles may irritate mucous membranes. Avoid aqueous solutions at neutral pH, which promote hydrolysis to free dansyl leucine .
- Solubility : Prepare fresh solutions in methanol or dimethyl sulfoxide (DMSO) for assays. For aqueous buffers (e.g., PBS), dissolve in organic solvent first, then dilute to ≤1% (v/v) .
Basic: What are the primary research applications of this compound?
Answer:
- Fluorescent Probes : Utilize dansyl’s environment-sensitive fluorescence to study protein-ligand interactions (e.g., serum albumin binding) or membrane permeability .
- Chiral Resolution Studies : Investigate enantioselective recognition mechanisms in chromatography or host-guest chemistry using its ion-pair form with cyclohexylammonium .
- Enzyme Activity Assays : Monitor peptidase or esterase activity via fluorescence changes upon cleavage of the leucine moiety .
Advanced: How do counterion interactions affect the chiral separation of this compound in HPLC?
Answer:
- Ion-Pair vs. Free Acid Forms : The cyclohexylammonium counterion forms a tight ion pair with dansyl leucine, altering retention and enantioselectivity on cyclodextrin phases. At low ionic strength, two peaks per enantiomer may arise due to on-column dissociation of the ion pair into the free acid .
- Method Optimization : Add 1-adamantanecarboxylic acid (ACA, 2–5 mM) to the mobile phase. ACA competitively binds to cyclodextrin cavities, reducing retention time and improving peak symmetry by displacing hydrophobic interactions .
- Thermodynamic Insights : Van’t Hoff plots reveal enthalpically driven chiral discrimination (ΔΔH° > |TΔΔS°|). Enantiomer separation is more efficient at lower temperatures (10–25°C) .
Advanced: How can researchers resolve contradictions in fluorescence data caused by solvent or pH effects?
Answer:
- pH-Dependent Fluorescence : Dansyl fluorescence intensity decreases above pH 7 due to deprotonation of the sulfonamide group. Standardize assay buffers (pH 5–7) and include controls with free dansyl leucine to distinguish hydrolysis artifacts .
- Solvent Optimization : Avoid high concentrations of chaotropic agents (e.g., urea) or ionic liquids, which quench fluorescence. Use polarity-sensitive shifts (e.g., λ changes in hydrophobic environments) to validate binding events .
- Data Normalization : Correct for inner-filter effects in concentrated solutions using absorbance measurements at the excitation wavelength .
Advanced: What strategies improve reproducibility in synthesizing and purifying this compound?
Answer:
- Counterion Exchange : Replace labile counterions (e.g., sodium) with cyclohexylammonium via ion-exchange chromatography. Confirm completion by -NMR (absence of Na signals) .
- Crystallization : Recrystallize from methanol/ethyl acetate mixtures to remove hydrolyzed byproducts. Monitor purity via HPLC with a C18 column (gradient: 50–90% acetonitrile in 0.1% TFA) .
- Stability Testing : Store batches at 4°C and –20°C for 1–4 weeks. Compare HPLC chromatograms to detect degradation (e.g., free dansyl leucine) .
Advanced: How can thermodynamic parameters guide the design of dansyl-leucine-based sensors?
Answer:
- Binding Affinity : Use isothermal titration calorimetry (ITC) to measure ΔH° and ΔS° for interactions with target molecules (e.g., cyclodextrins). High ΔH° values indicate strong hydrophobic or van der Waals interactions .
- Solvent Effects : Compare fluorescence lifetimes in polar (e.g., water) vs. nonpolar solvents (e.g., hexane) to optimize sensor response. Microenvironmental rigidity (e.g., in lipid bilayers) enhances quantum yield .
- Molecular Dynamics (MD) : Simulate dansyl-leucine’s conformational flexibility in complex with targets to identify optimal linker lengths or substitution sites .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
